molecular formula C18H35NO4 B2785238 Boc-MeAdod(2)-OH CAS No. 2389078-48-0

Boc-MeAdod(2)-OH

Cat. No.: B2785238
CAS No.: 2389078-48-0
M. Wt: 329.481
InChI Key: LLOJZQDXTNGLHY-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-MeAdod(2)-OH, also known as tert-butyloxycarbonyl-methylamino-dodecanoic acid, is a compound commonly used in peptide synthesis. It serves as a protecting group for amines, which is crucial in the stepwise construction of peptides. The tert-butyloxycarbonyl (Boc) group is particularly favored for its stability under basic conditions and its ease of removal under acidic conditions.

Mechanism of Action

Target of Action

Boc-MeAdod(2)-OH is a compound that primarily targets the amino groups in various compounds, including natural products, amino acids, and peptides . The tert-butyloxycarbonyl (Boc) group in this compound is used as the N α-amino protecting group . This group is preferred in amino protection due to its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Mode of Action

The Boc group in this compound is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The stepwise removal of Boc is achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile . This interaction with its targets results in the selective blocking of the functional group of interest, providing stability to the projected reactions .

Biochemical Pathways

The use of this compound in peptide synthesis can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc solid-phase peptide synthesis (SPPS) is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF) .

Pharmacokinetics

It’s known that the covalent linkage to a polymer confers to the bioactive molecule enhanced solubility and stability, a different pharmacokinetic profile at the whole organism, cellular, and even subcellular level, enhancing the drug therapeutic index .

Result of Action

The result of the action of this compound is the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates . This is achieved by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .

Action Environment

The action environment of this compound is typically a laboratory setting where the compound is used in peptide synthesis . The reactions take place under room temperature conditions . The use of this compound can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using boc spps is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (hf), which requires special equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-MeAdod(2)-OH typically involves the reaction of methylamino-dodecanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds through the nucleophilic attack of the amine on the carbonyl carbon of Boc2O, resulting in the formation of the Boc-protected amine and the release of carbon dioxide and tert-butanol .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using automated solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and high-yield production of peptides by sequentially adding amino acids to a growing peptide chain anchored to a solid resin .

Chemical Reactions Analysis

Types of Reactions: Boc-MeAdod(2)-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid.

    Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).

Major Products:

Scientific Research Applications

Boc-MeAdod(2)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Comparison with Similar Compounds

Comparison:

Boc-MeAdod(2)-OH stands out for its versatility and efficiency in peptide synthesis, making it a valuable tool in both research and industrial applications.

Properties

IUPAC Name

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]dodecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO4/c1-6-7-8-9-10-11-12-13-14-15(16(20)21)19(5)17(22)23-18(2,3)4/h15H,6-14H2,1-5H3,(H,20,21)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOJZQDXTNGLHY-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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